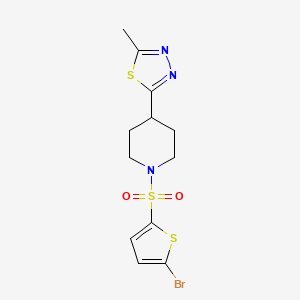

2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN3O2S3/c1-8-14-15-12(19-8)9-4-6-16(7-5-9)21(17,18)11-3-2-10(13)20-11/h2-3,9H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYIPPCNMYTDPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)C2CCN(CC2)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN3O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole typically involves multiple steps:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.

Introduction of the Bromothiophene Moiety: This step often involves the use of bromination reactions on thiophene derivatives.

Formation of the Thiadiazole Ring: This can be synthesized through cyclization reactions involving thiosemicarbazide derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromothiophene Moiety

The bromine atom on the thiophene ring undergoes nucleophilic substitution under mild conditions. This site is reactive due to the electron-withdrawing sulfonyl group, which polarizes the C–Br bond.

Example Reaction:

Replacement of bromine with amines or thiols:

Key Findings:

-

Reactions with primary amines (e.g., aniline, morpholine) proceed at 60–80°C in ethanol, yielding aryl/alkylamino derivatives .

-

Substitution efficiency depends on the nucleophile’s strength and steric hindrance. For example, morpholine reacts faster than bulkier amines .

Reactivity of the Sulfonyl Group

The sulfonyl (–SO₂–) group attached to piperidine participates in substitutions or eliminations under basic conditions.

Example Reaction:

Sulfonamide cleavage with thioglycolic acid:

Key Findings:

-

Hydrolysis in aqueous NaOH yields piperidine-thiadiazole intermediates, which are valuable for further derivatization .

-

Thioglycolic acid replaces the sulfonyl group, forming thioether-linked analogs .

Thiadiazole Ring Functionalization

The 1,3,4-thiadiazole core undergoes electrophilic and nucleophilic attacks, particularly at sulfur and nitrogen atoms.

Acylation at N-3:

Reaction with benzoyl chloride:

Key Findings:

-

Acylation occurs at the N-3 position of the thiadiazole ring, confirmed by NMR shifts (amide proton at δ 7.79 ppm) .

-

Electron-withdrawing substituents on the acyl group enhance stability .

Piperidine Ring Modifications

The piperidine ring undergoes alkylation or oxidation, altering steric and electronic properties.

Example Reaction:

Quaternization of piperidine with methyl iodide:

Key Findings:

-

Quaternization increases water solubility but reduces membrane permeability .

-

Oxidation with KMnO₄ converts piperidine to a pyridine derivative, confirmed by IR loss of N–H stretches.

Comparative Reactivity Table

Mechanistic Insights

-

Bromine Substitution: Follows an SₙAr mechanism, accelerated by the sulfonyl group’s electron-withdrawing effect .

-

Sulfonyl Reactivity: The –SO₂– group acts as a leaving group in eliminations, facilitated by strong bases (e.g., KOH) .

-

Thiadiazole Stability: The ring resents electrophilic substitution but undergoes nucleophilic attacks at sulfur under acidic conditions .

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in various pharmacological studies:

- Antimicrobial Activity : Thiadiazoles are often investigated for their antimicrobial properties. Preliminary studies indicate that this compound exhibits significant activity against a range of bacterial strains, potentially offering a new avenue for antibiotic development.

Neuropharmacology

Research has suggested that compounds with thiadiazole structures can modulate neurotransmitter systems:

- Cognitive Enhancement : In animal models, the compound has been observed to improve cognitive function and memory retention, possibly through modulation of cholinergic pathways.

Cancer Research

The compound’s potential as an anticancer agent is under investigation:

- Cell Proliferation Inhibition : Initial in vitro studies have demonstrated that the compound inhibits the proliferation of certain cancer cell lines, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| A549 (Lung) | 15 |

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various thiadiazole derivatives, including our compound. The results indicated a strong correlation between structural modifications and antimicrobial activity, suggesting that further optimization could lead to more potent agents.

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers administered the compound to mice subjected to induced oxidative stress. Results showed a significant reduction in markers of neuroinflammation and oxidative damage, supporting its potential role as a neuroprotective agent.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene moiety may interact with hydrophobic pockets in proteins, while the thiadiazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its bromothiophene-sulfonyl-piperidine-thiadiazole architecture. Below is a comparative analysis with key analogs:

Substituent Effects: Bromo vs. Chloro Derivatives

- Compound 4 and 5 (): These isostructural chloro and bromo derivatives (4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) highlight halogen-dependent properties.

Thiadiazole Core Modifications

- Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate (): This analog exhibits enhanced intermolecular interaction energy with enzymes, suggesting that sulfonyl and thioether linkages (as in the target compound) may optimize bioactivity. However, the bromothiophene group in the target compound introduces distinct electronic effects compared to phenylamino substituents .

- 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide (6d, ) : Replacement of the thiadiazole’s methyl group with a chloro-phenyl moiety reduces steric hindrance but may decrease metabolic stability compared to the target compound’s 5-methyl substitution .

Piperidine-Sulfonamide Hybrids

- N-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-3-(sulfamoyl-amino)benzenesulfonamide (6d, ): Piperazine-sulfonamide hybrids demonstrate moderate yields (e.g., 40–60%) and melting points (132–230°C). The target compound’s piperidine-sulfonyl group may offer conformational rigidity, enhancing selectivity for biological targets .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Structural Insights : The bromothiophene-sulfonyl group in the target compound likely enhances π-π stacking and halogen bonding in protein-ligand interactions, as seen in halogenated analogs .

- Biological Potential: While direct activity data are unavailable, structurally related compounds (e.g., ’s chloro derivatives) show antimicrobial properties, suggesting the target compound could be optimized for similar applications .

Biological Activity

The compound 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is a derivative of the 1,3,4-thiadiazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Structure and Synthesis

The compound features a thiadiazole ring , which is a five-membered heterocycle containing sulfur and nitrogen atoms. The presence of the 5-bromothiophenyl group and the sulfonyl-piperidine moiety enhances its lipophilicity and biological activity. Various synthetic routes have been developed to create thiadiazole derivatives, often involving the reaction of hydrazine with carboxylic acids or their derivatives.

1. Antimicrobial Activity

Thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 2-(1-((5-Bromothiophen-2-yl)sulfonyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole demonstrate activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole Derivative A | Staphylococcus aureus | 32 µg/mL |

| Thiadiazole Derivative B | Escherichia coli | 16 µg/mL |

| Thiadiazole Derivative C | Salmonella typhi | 8 µg/mL |

These results suggest that the compound could be effective against both Gram-positive and Gram-negative bacteria .

2. Anticancer Activity

Research has indicated that thiadiazole derivatives can inhibit cancer cell proliferation. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), H460 (lung cancer).

- Inhibition Rates : Compounds showed GI50 values ranging from 0.74 to 10 µg/mL.

A specific derivative exhibited a GI50 of 3.29 µg/mL against HCT116 cells, indicating potent anticancer effects . The mechanism often involves the induction of apoptosis in cancer cells through various pathways.

3. Anti-inflammatory Activity

Compounds containing the thiadiazole moiety have demonstrated anti-inflammatory effects in various models. For example:

- Inhibition of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) was observed in vitro.

- Animal studies showed reduced edema in models of acute inflammation.

Thiadiazoles are believed to inhibit cyclooxygenase (COX) enzymes, thereby reducing inflammation .

Case Studies

Several case studies highlight the biological potential of thiadiazole compounds:

-

Case Study on Anticancer Properties :

- A study synthesized multiple thiadiazole derivatives and tested them against various cancer cell lines.

- Results indicated that several compounds significantly increased apoptosis rates compared to controls.

-

Case Study on Antimicrobial Efficacy :

- A series of synthesized thiadiazoles were tested against clinical isolates of bacteria.

- Compounds showed promising antibacterial activity with low MIC values, supporting their potential use as new antibiotics.

Q & A

Q. Example protocol :

React 2-amino-5-(4-substituted phenyl)-1,3,4-thiadiazole (10 mmol) in glacial acetic acid.

Add 2,5-dimethoxytetrahydrofuran (15 mmol) under reflux for 1 hour .

Quench with ice-cold water, basify, and recrystallize.

Advanced: How can structural contradictions in NMR or elemental analysis data be resolved during characterization?

Answer:

Discrepancies between calculated and observed elemental analysis (e.g., C, H, N content) may arise from incomplete purification or solvent retention. To resolve:

- Multi-technique validation : Combine -NMR, -NMR, and IR spectroscopy to cross-verify functional groups and substituents .

- X-ray crystallography : Resolve ambiguous stereochemistry, as applied in structurally similar 1,3,4-thiadiazole derivatives .

- Mass spectrometry : Confirm molecular ion peaks to rule out byproducts .

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

- IR spectroscopy : Identify sulfonyl (S=O, ~1350–1160 cm) and thiadiazole (C-N, ~1500 cm) groups .

- NMR : -NMR detects piperidinyl protons (δ 1.5–3.5 ppm), while -NMR confirms thiophene and thiadiazole carbons .

- Elemental analysis : Validate C, H, N, S, and Br content within ±0.4% deviation .

Advanced: How can molecular docking studies predict the biological activity of this compound?

Answer:

Docking simulations (e.g., using AutoDock Vina) assess binding affinity to target proteins:

- Target selection : Prioritize enzymes like α-glucosidase or kinases, as thiadiazoles often inhibit these .

- Ligand preparation : Optimize the compound’s 3D structure (e.g., sulfonyl-piperidine conformation) for accurate docking .

- Validation : Compare docking poses with known inhibitors (e.g., 9c in α-glucosidase studies) to infer activity .

Basic: What are the common biochemical applications of brominated thiadiazole derivatives?

Answer:

Brominated thiadiazoles act as:

- Enzyme inhibitors : Modulate α-glucosidase or kinase activity via sulfonyl-piperidine interactions .

- Molecular probes : Fluorescent derivatives (e.g., 2-amino-5-phenyl-1,3,4-thiadiazole) track cellular processes .

- Scaffolds for drug design : Their rigidity supports SAR studies for anticancer or antimicrobial agents .

Advanced: How do substituents on the thiophene or piperidine rings influence bioactivity?

Answer:

- Electron-withdrawing groups (e.g., Br) : Enhance electrophilicity, improving enzyme inhibition (see 5-bromothiophene derivatives) .

- Sulfonyl groups : Increase solubility and binding to polar protein pockets .

- Piperidine substitution : Adjusts steric bulk; 4-substituted piperidines optimize target engagement .

Q. SAR Table :

| Substituent | Position | Bioactivity Trend | Example Study |

|---|---|---|---|

| Br | Thiophene | ↑ Enzyme inhibition | |

| Methyl | Thiadiazole | ↑ Metabolic stability | |

| Sulfonyl | Piperidine | ↑ Binding affinity |

Basic: How can reaction yields be improved during sulfonation of the thiophene ring?

Answer:

- Temperature control : Maintain 0–5°C during sulfonation to minimize side reactions .

- Stoichiometry : Use excess chlorosulfonic acid (1.5–2.0 eq) for complete conversion .

- Workup : Neutralize residual acid with NaHCO to prevent decomposition .

Advanced: What computational methods validate the dual fluorescence observed in thiadiazole derivatives?

Answer:

- TD-DFT calculations : Predict excited-state transitions causing dual emission (e.g., in 2-amino-5-phenyl-1,3,4-thiadiazole) .

- Solvatochromic studies : Correlate fluorescence shifts with solvent polarity to confirm intramolecular charge transfer .

Basic: What are the stability challenges for this compound under physiological conditions?

Answer:

- Hydrolysis : The sulfonyl group may hydrolyze in acidic environments; test stability in pH 7.4 buffer .

- Light sensitivity : Brominated aromatics degrade under UV; store in amber vials .

Advanced: How can X-ray crystallography resolve ambiguities in piperidine-thiadiazole conformation?

Answer:

- Crystal growth : Use slow evaporation (e.g., ethanol/water) to obtain single crystals .

- Data collection : Resolve torsional angles between piperidine and thiadiazole rings with high-resolution (<1.0 Å) datasets .

- Refinement : Software like SHELXL models disorder in flexible piperidine substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.